molecular formula C15H10BrNO4S B1621474 3-{4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid CAS No. 175278-55-4

3-{4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid

Cat. No. B1621474
CAS RN: 175278-55-4
M. Wt: 380.2 g/mol
InChI Key: ZGKNZSRLLAQTFL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

As mentioned earlier, the related compound “3-[(4-bromophenyl)sulfanyl]propanoic acid” has a molecular weight of 261.14 and a melting point of 115-116 degrees Celsius . The properties of “3-{4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid” could be expected to be somewhat similar, although the presence of the nitro group and the carbon-carbon double bond could influence these properties.

properties

IUPAC Name

3-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKNZSRLLAQTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384298
Record name 3-{4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid

CAS RN

175278-55-4
Record name 3-[4-[(4-Bromophenyl)thio]-3-nitrophenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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